molecular formula C11H9ClN2S B8732143 5-(4-chlorophenyl)sulfanylpyridin-2-amine CAS No. 64064-93-3

5-(4-chlorophenyl)sulfanylpyridin-2-amine

Cat. No. B8732143
Key on ui cas rn: 64064-93-3
M. Wt: 236.72 g/mol
InChI Key: DJVNPCJPJPNGGS-UHFFFAOYSA-N
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Patent
US04264605

Procedure details

2-Nitro-5-(4-chlorophenylthio)pyridine (10.5 grams), ammonium chloride (50.0 grams), and powdered iron (30.0 grams) were reacted in the same procedures reported in Example 3. The reaction mixture was filtered hot solvents were removed. The product was extracted with ethyl acetate, washed with water, the ethyl acetate removed, and the product crystallized from ethyl acetate-hexanes, yield 4.5 grams, m.p. 157°-159° C.
Name
2-Nitro-5-(4-chlorophenylthio)pyridine
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:6][N:5]=1)([O-])=O.[Cl-].[NH4+]>[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
2-Nitro-5-(4-chlorophenylthio)pyridine
Quantity
10.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)SC1=CC=C(C=C1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot solvents
CUSTOM
Type
CUSTOM
Details
were removed
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed
CUSTOM
Type
CUSTOM
Details
the product crystallized from ethyl acetate-hexanes, yield 4.5 grams, m.p. 157°-159° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1)SC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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